molecular formula C18H20N4O4S B15105297 Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B15105297
M. Wt: 388.4 g/mol
InChI Key: GIQWCEGKKHIZDJ-UHFFFAOYSA-N
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Description

The compound Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate features a complex heterocyclic architecture. Its core consists of a [1,2]oxazolo[5,4-b]pyridine ring substituted with a methyl group at position 3 and an isopropyl group at position 4. This oxazolo-pyridine moiety is linked via a carbonyl-amino bridge to a 1,3-thiazole ring, which is further functionalized with an ethyl acetate ester at position 5.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 2-[2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H20N4O4S/c1-5-25-14(23)6-11-8-27-18(19-11)21-16(24)12-7-13(9(2)3)20-17-15(12)10(4)22-26-17/h7-9H,5-6H2,1-4H3,(H,19,21,24)

InChI Key

GIQWCEGKKHIZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the pyridine derivative under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related ethyl ester derivatives:

Compound Name Core Structure Key Functional Groups Synthesis Method Application Reference
Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate (Target) [1,2]oxazolo[5,4-b]pyridine + thiazole Ethyl acetate, carbonyl-amino bridge Not explicitly described in evidence Unknown (inferred: pharmaceutical) N/A
Ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate Triazolo[1,5-a]pyrimidine Ethyl acetate, amino group Reaction of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol Antiviral
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran Ethyl ester, cyano, amino, hydroxy Reflux with malononitrile/ethyl cyanoacetate in 1,4-dioxane Not specified
Triazamate (Ethyl (1,2,4-triazol-5-ylthio)acetate) Triazole Ethyl ester, triazolylthio Not detailed Pesticide (insecticide)
Key Observations:
  • Core Heterocycles: The target compound’s oxazolo-pyridine-thiazole system is distinct from the triazolo-pyrimidine (antiviral agent) or pyran (compound 11b) cores.
  • Functional Groups: All compounds share ethyl ester moieties, but substituents like amino, cyano, or triazolylthio groups modulate reactivity and biological activity. For example, the amino group in the triazolo-pyrimidine derivative facilitates hydrogen bonding, critical for antiviral activity .

Physicochemical Properties

  • Crystallinity and Solubility: The triazolo-pyrimidine derivative forms monoclinic crystals stabilized by N–H···N hydrogen bonds, enhancing its stability . The target compound’s solubility may differ due to its bulkier isopropyl substituent and thiazole ring.
  • Reactivity: The cyano group in compound 11b () increases electrophilicity, whereas the target compound’s carbonyl-amino bridge may favor nucleophilic attack or hydrogen bonding.

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